

Application Note: Rigidifying PROTAC Linkers with Fluorinated Indoline Scaffolds

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Compound of Interest

Compound Name: *tert-Butyl 5-fluoroindoline-1-carboxylate*

Cat. No.: B11871185

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Abstract & Strategic Rationale

In the optimization of Proteolysis Targeting Chimeras (PROTACs), "linkerology" has evolved from simple PEG/alkyl chains to sophisticated, conformationally restricted scaffolds.^[1] The molecule **tert-Butyl 5-fluoroindoline-1-carboxylate** represents a high-value "pro-linker" intermediate. Its indoline core offers a semi-rigid bicyclic structure that reduces the entropic penalty of ternary complex formation, while the 5-fluoro substituent modulates lipophilicity and blocks metabolic oxidation (soft spots).

This guide details the protocol for utilizing this scaffold to construct rigid, metabolically stable linker-ligand junctions. By functionalizing the aromatic core and deprotecting the amine, researchers can create a bifunctional connector that improves cell permeability and oral bioavailability compared to flexible linear chains.

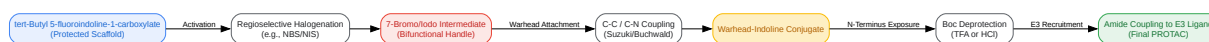
Key Chemical Profile

Property	Data	Relevance to PROTAC Design
CAS Number	Variable by vendor	Precursor identification.
Molecular Weight	~237.27 g/mol	Low MW allows room for complex warheads.
LogP (Calc)	~3.2	Lipophilic enough for cell entry; F atom modulates this.
Core Geometry	Fused bicyclic (Indoline)	Restricts rotational freedom (Rigid Linker strategy).
Metabolic Stability	5-Fluoro substitution	Blocks CYP450 oxidation at the electron-rich C5 position.

Strategic "Linkerology" Workflow

The use of this intermediate follows a "Functionalize-then-Couple" logic. Unlike ready-made PEG linkers, this scaffold requires activation of the aromatic ring to serve as a bi-functional connector.

Pathway Diagram: From Scaffold to PROTAC



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Caption: Logical synthesis flow transforming the mono-protected indoline into a bifunctional rigid linker component.

Detailed Experimental Protocols

Phase A: Activation of the Linker Core (Regioselective Bromination)

Objective: To install a reactive handle on the benzene ring (typically C7 or C4/C6 depending on conditions) to attach the Target Protein Warhead.

Reagents:

- **tert-Butyl 5-fluoroindoline-1-carboxylate** (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Acetonitrile (ACN) or DMF (anhydrous)
- Temperature: 0°C to RT

Protocol:

- Dissolution: Dissolve **tert-butyl 5-fluoroindoline-1-carboxylate** (1.0 mmol) in anhydrous ACN (10 mL) in a round-bottom flask under Nitrogen.
- Addition: Cool the solution to 0°C. Add NBS (1.05 mmol) portion-wise over 15 minutes to avoid over-bromination.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
 - QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The product is usually less polar than the starting material.
- Workup: Quench with saturated sodium thiosulfate solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.^[2]
- Purification: Flash column chromatography (SiO₂).
 - Note: The 5-Fluoro group directs bromination primarily to the para position relative to the nitrogen (C7) or ortho to the fluorine, depending on steric bulk of the Boc group. NMR verification of regiochemistry is mandatory.

Phase B: Coupling to Warhead (Cross-Coupling)

Objective: Attach the "Warhead" (Target Binder) to the newly installed halogen handle.

Protocol (Suzuki-Miyaura Example):

- Mix: Combine the Brominated Indoline intermediate (1.0 eq), Warhead-Boronic Ester (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq) in Dioxane/Water (4:1).
- Base: Add Cs₂CO₃ (3.0 eq).
- Heat: Degas with N₂ and heat to 90°C for 12 hours.
- Isolation: Standard aqueous workup and purification. This yields the Warhead-Linker(Boc) construct.

Phase C: N-Terminus Deprotection & E3 Ligase Ligation

Objective: Remove the Boc group to expose the secondary amine, which serves as the attachment point for the E3 Ligase ligand (or a short spacer).

Reagents:

- Trifluoroacetic Acid (TFA)
- Dichloromethane (DCM)[2]
- Triethylsilane (TES) – Scavenger (Optional but recommended)

Protocol:

- Deprotection: Dissolve the Warhead-Linker(Boc) construct in DCM (5 mL/mmol).
- Acidolysis: Add TFA (1 mL/mmol). If the warhead contains electron-rich aromatics sensitive to oxidation, add 2.5% TES as a cation scavenger.
- Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (Look for [M-100]+H mass shift).
- Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
 - Critical Step: Ensure complete removal of TFA before the next coupling, as residual acid will neutralize the base in the next step.

- Final Coupling: Dissolve the resulting TFA salt in DMF. Add the E3 Ligase Ligand-Acid (e.g., VHL-COOH), HATU (1.2 eq), and DIPEA (3–5 eq). Stir until completion.

Scientific Validation & QC

Structural Verification (NMR)[2][3]

- ^{19}F NMR: The 5-Fluoro substituent provides a clean handle for NMR monitoring.
 - Expectation: A sharp singlet/multiplet around -120 to -125 ppm (depending on solvent). Shift changes indicate successful functionalization of the ring.
- ^1H NMR:
 - Boc Group: Singlet at ~1.5 ppm (9H). Disappearance confirms Phase C success.
 - Indoline CH_2 : Two triplets/multiplets at ~3.0 ppm and ~4.0 ppm.

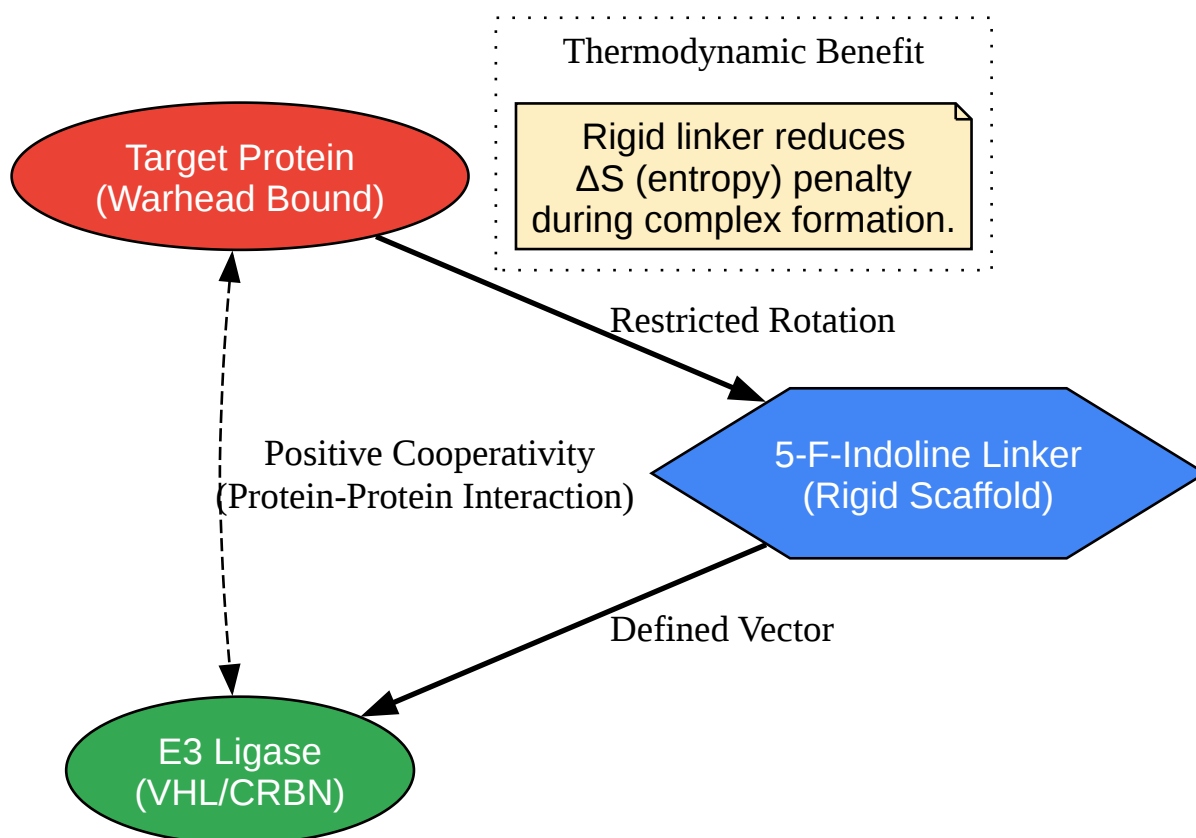
Permeability & Stability (ADME)

The inclusion of the 5-fluoroindoline linker is designed to improve ADME properties compared to alkyl chains.

- PAMPA Assay: Expect higher passive permeability due to the "rigidification" reducing the exposed polar surface area (PSA).
- Microsomal Stability: The 5-F atom blocks metabolic hydroxylation at the reactive 5-position of the indoline, significantly extending half-life compared to non-fluorinated indoline linkers.

Mechanism of Action: The "Rigid Linker" Effect[1]

Unlike flexible PEG chains that suffer from high entropic penalties upon binding, the indoline scaffold pre-organizes the PROTAC into a bioactive conformation.



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Caption: The 5-fluoroindoline linker restricts conformational freedom, facilitating cooperative ternary complex formation.

References

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